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Compound Name: (-)-2,3-O-Isopropylidene-d-threitol

Cat. No.: B017384

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block of significant interest in
the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined
structure makes it an invaluable starting material for the enantioselective synthesis of a wide
array of complex molecules, including pharmaceuticals, chiral ligands, and natural products.
This guide provides a comprehensive overview of its chemical and physical properties, a
detailed experimental protocol for its synthesis, and highlights its applications in drug
development, particularly in the synthesis of antiviral nucleoside analogs.

Chemical and Physical Properties

(-)-2,3-O-Isopropylidene-d-threitol, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-
4,5-dimethanol, is a white crystalline solid. Its key properties are summarized in the table below
for easy reference.
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Property Value Reference(s)
Molecular Formula C7H1404 [1112]
Molecular Weight 162.18 g/mol [1]

CAS Number 73346-74-4 [1]
Appearance White to off-white crystalline 2]

powder
Melting Point 47-52 °C [2]
Boiling Point 88-90 °C at 0.05 mmHg [2]

Optical Rotation [a]20/D

-3° to -5° (c=5 in Acetone)

[2]

(4R,5R)-(-)-2,2-Dimethyl-1,3-

dioxolane-4,5-dimethanol,

Synonyms (4R,5R)-4,5- [1][2]
Bis(hydroxymethyl)-2,2-
dimethyl-1,3-dioxolane

Synthesis

The most common and efficient synthesis of (-)-2,3-O-Isopropylidene-d-threitol starts from D-

tartaric acid. The following is a detailed experimental protocol adapted from established

literature procedures.

Experimental Protocol: Synthesis from D-Tartaric Acid

This synthesis involves two main steps: the formation of the dimethyl ester of the

isopropylidene-protected tartaric acid, followed by its reduction.

Step 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

o Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a

magnetic stirrer, combine D-tartaric acid (100 g, 0.666 mol), 2,2-dimethoxypropane (190 mL,
1.54 mol), and methanol (40 mL).

e Acid Catalysis: Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.
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Reaction: Gently heat the mixture on a steam bath with occasional swirling until a clear,
dark-red solution is obtained.

Azeotropic Removal of Water: Add cyclohexane (450 mL) and fit the flask with a Vigreux
column and a distillation head. Heat the mixture to reflux to slowly remove the acetone—
cyclohexane and methanol-cyclohexane azeotropes.

Reaction Completion: After the removal of the azeotropes, add an additional portion of 2,2-
dimethoxypropane (6 mL, 49 mmol) and continue to reflux for 15 minutes.

Neutralization: Cool the mixture to room temperature and add anhydrous potassium
carbonate (1 g, 7.2 mmol). Stir until the reddish color disappears.

Purification: Remove the volatile components under reduced pressure. The resulting crude
product is then purified by fractional distillation under vacuum to yield dimethyl (4R,5R)-2,2-
dimethyl-1,3-dioxolane-4,5-dicarboxylate as a pale-yellow oil.

Step 2: Reduction to (-)-2,3-O-Isopropylidene-d-threitol

Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with a dropping
funnel, a reflux condenser, and a mechanical stirrer, place lithium aluminum hydride (LAH)
(15.2 g, 0.4 mol) in anhydrous diethyl ether (500 mL).

Addition of Ester: Stir the LAH suspension and heat to reflux for 30 minutes. Then, add a
solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (from Step 1) in
diethyl ether (300 mL) dropwise over 2 hours while maintaining reflux.

Reaction Completion: After the addition is complete, continue to reflux the mixture for an
additional 3 hours.

Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add water (15 mL),
followed by 4 N sodium hydroxide solution (15 mL), and then water again (45 mL) dropwise.

Workup: Stir the mixture at room temperature until the gray color of the unquenched LAH
disappears. Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
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 Purification: Combine the filtrate and the ether washings, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to yield (-)-2,3-O-Isopropylidene-d-
threitol as a white solid. The product can be further purified by recrystallization.

Applications in Drug Development

(-)-2,3-O-Isopropylidene-d-threitol is a crucial chiral intermediate in the synthesis of various
pharmaceutical compounds. Its protected diol structure allows for selective manipulation of the
terminal hydroxyl groups, making it an ideal starting material for creating molecules with
specific stereochemistry.

A significant application is in the synthesis of antiviral nucleoside analogs. These compounds
mimic natural nucleosides and interfere with viral replication. The threitol backbone, derived
from (-)-2,3-O-Isopropylidene-d-threitol, can replace the ribose or deoxyribose sugar moiety
found in natural nucleosides.

Experimental Workflow: Synthesis of a Threitol-Based
Nucleoside Analog

The following diagram illustrates a general workflow for the synthesis of a threitol-based
nucleoside analog starting from (-)-2,3-O-Isopropylidene-d-threitol. This process typically
involves the selective functionalization of one hydroxyl group, introduction of a leaving group,
coupling with a nucleobase, and subsequent deprotection.
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General Workflow for Threitol-Based Nucleoside Analog Synthesis

Synthesis of the Chiral Backbone

(-)-2,3-O-Isopropylidene-d-threitol
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Caption: A generalized synthetic pathway for producing threitol-based nucleoside analogs.
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Use as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a chiral building block, (-)-2,3-O-lsopropylidene-d-threitol and its
derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is
temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the
desired stereochemistry is established, the auxiliary is removed.

The Cz-symmetric nature of the threitol backbone can effectively control the stereochemical
outcome of various reactions, such as aldol additions, Diels-Alder reactions, and alkylations.
The following diagram illustrates the logical relationship in the application of a chiral auxiliary.
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Logical Workflow of a Chiral Auxiliary in Asymmetric Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b017384?utm_src=pdf-body-img
https://www.benchchem.com/product/b017384?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1.(-)-2,3-O-Isopropylidene-D-threitol | 73346-74-4 | MI05357 [biosynth.com]
¢ 2. Organic Syntheses Procedure [orgsyn.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to (-)-2,3-O-
Isopropylidene-d-threitol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017384#what-is-2-3-0-isopropylidene-d-threitol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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